Lipophilicity (LogP) Differentiation: 2,3,5,6-Isomer vs. 2,3,4,5- and 2,3,4,6-Positional Isomers and Non-Fluorinated Benzylamine
The calculated LogP of (2,3,5,6-tetrafluorophenyl)methanamine is 2.3577, representing a 0.656–0.688 log-unit increase over the 2,3,4,5- and 2,3,4,6-isomers (LogP 1.6698–1.7017), and more than a 1.25 log-unit increase over non-fluorinated benzylamine (LogP 1.09–1.10) [1][2][3]. In drug discovery terms, a ΔLogP >0.5 typically translates to a >3-fold difference in membrane partitioning, while the >1.25 ΔLogP versus benzylamine corresponds to approximately an 18-fold higher octanol–water partition coefficient, which can fundamentally alter pharmacokinetic distribution . This indicates that the 2,3,5,6-isomer is substantially more lipophilic than its closest positional analogs and markedly more lipophilic than the non-fluorinated parent amine.
| Evidence Dimension | Octanol–water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 2.3577 [(2,3,5,6-tetrafluorophenyl)methanamine, free base] |
| Comparator Or Baseline | 2,3,4,5-Isomer: LogP = 1.6698–1.7017; 2,3,4,6-Isomer (as HCl): LogP = 1.6698; Benzylamine: LogP = 1.09–1.10 |
| Quantified Difference | ΔLogP = +0.656 to +0.688 vs. tetrafluoro isomers; ΔLogP = +1.25 to +1.27 vs. benzylamine |
| Conditions | Calculated LogP values from Molbase (JChem-based prediction), ChemBase, and PubChem/Plantaedb; free base forms unless noted otherwise |
Why This Matters
Higher lipophilicity of the 2,3,5,6-isomer makes it the preferred choice when designing compounds intended to cross lipid bilayers or engage hydrophobic enzyme pockets, whereas the 2,3,4,5-isomer may be preferable where lower logP is desirable to limit hERG or phospholipidosis risk.
- [1] Molbase. (2,3,5,6-Tetrafluorophenyl)methanamine – CAS 89992-52-9: calculated LogP 2.3577. https://qiye.molbase.cn/d17603/443574-932461/ View Source
- [2] ChemBase. (2,3,4,5-Tetrafluorophenyl)methanamine – CBID 93240: LogP 1.6698, LogD (pH 7.4) 0.371, LogD (pH 5.5) -1.132. http://www.chembase.cn/molecule-93240.html View Source
- [3] PubChem / Plantaedb. Benzylamine – XLogP 1.10, AlogP 1.15. https://plantaedb.com/ View Source
